molecular formula C10H10ClNO2 B136456 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester CAS No. 159153-39-6

3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Cat. No. B136456
M. Wt: 211.64 g/mol
InChI Key: FHRIBCCVJCCJCZ-GQCTYLIASA-N
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Description

Synthesis Analysis

The synthesis of related poly(ether-ester)s compounds involves polycondensation reactions, as described in the preparation of polymers from poly(ethylene glycol)s (PEGs) and 2,6-pyridinedicarboxylic acid (PDA) . These reactions typically require catalysts such as dicyclohexylcarbodiimide and dimethylaminopyridine or the use of acyl chloride of PDA in the presence of triethylamine. The process is carried out at controlled temperatures, in this case, 45 °C . Although the specific synthesis of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester is not detailed, similar methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure and interactions of a novel ethyl acrylate compound were analyzed using various spectroscopic techniques and quantum chemical calculations . Techniques such as NMR, UV-Visible, FT-IR, and mass spectroscopy were employed, along with DFT calculations to understand the molecular structure and interactions within the compound . These methods could be applied to analyze the molecular structure of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester.

Chemical Reactions Analysis

The chemical reactivity of acrylic ester compounds can be studied using Natural Bond Orbital (NBO) analysis and Bader’s 'atoms in molecules' (AIMs) theory to understand intra and intermolecular interactions . The electrophilic charge transfer (ECT) and global electrophilicity index can provide insights into the reactivity of the compound . These analyses can be crucial in understanding the chemical reactions that 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of UV-cured acrylic ester resins were studied using pyrolysis-gas chromatography (Py-GC) in the presence of organic alkali . This method allowed for the compositional analysis of the resins and could be used to determine the properties of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester. The study of complex formation ability with polymers such as poly(acrylic acid) (PAA) or poly(methacrylic acid) (PMA) indicates interactions with other compounds and the potential applications of the ester .

Scientific Research Applications

Biotechnological Applications

  • Lactic Acid Production from Biomass : Lactic acid, a significant hydroxycarboxylic acid, is produced commercially via the fermentation of sugars present in biomass. This process not only highlights the use of lactic acid in biodegradable polymer synthesis but also suggests the potential for deriving various valuable chemicals such as pyruvic acid, acrylic acid, and lactate ester through biotechnological routes. This area of research underscores the possibility of producing derivatives of acrylic acid, like the compound , from renewable sources (Gao, Ma, & Xu, 2011).

Material Science and Polymer Chemistry

  • Biodegradable Zwitterionic Materials : Zwitterionic polymers, which include backbones of ester or amide (meth)acrylic acids, have gained attention for their excellent non-fouling properties. The development of degradable zwitterionic polymers addresses the limitations of traditional zwitterionic materials in biomedical and marine applications, suggesting a potential area for the application of acrylic acid derivatives in creating biocompatible and environmentally friendly materials (Zheng et al., 2017).

Anticancer Research

  • Cinnamic Acid Derivatives : The study on cinnamic acid and its derivatives, which share a similar functional moiety with the compound of interest, emphasizes their potential as anticancer agents. The reactivity of the 3-phenyl acrylic acid functionality is central to the medicinal research exploring these compounds as traditional and synthetic antitumor agents, suggesting a research pathway for exploring the anticancer potential of related compounds (De, Baltas, & Bedos-Belval, 2011).

Environmental Applications

  • Metal Removal via Polymer-Assisted Ultrafiltration : Research on chitosan, a natural polymer, as a chelating agent for complexing metals in water treatment processes highlights the potential application of polymers, including those derived from acrylic acid, in environmental remediation. This study underlines the role of polymers with specific functionalities, such as carboxylic groups from acrylic acid derivatives, in enhancing the efficiency of metal removal from aqueous media (Crini et al., 2017).

properties

IUPAC Name

ethyl (E)-3-(6-chloropyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRIBCCVJCCJCZ-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445724
Record name 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

CAS RN

159153-39-6
Record name 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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